molecular formula C30H22N4O3 B611941 N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide CAS No. 904514-73-4

N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide

Cat. No. B611941
M. Wt: 486.531
InChI Key: ICNCBDPYLFXHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZINC08792229 is a novel SIRT1 inhibitor.

Scientific Research Applications

Synthesis and Characterization

  • N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide derivatives have been synthesized and characterized through various methods, showing significant antibacterial activity. These derivatives include molecules synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide reacting with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols (Ramalingam, Ramesh, & Sreenivasulu, 2019).

  • Synthesis processes for related indole derivatives are widely explored, such as the synthesis of 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide compounds, which exhibit antimicrobial activity. The process includes the reaction of 4hydroxy indole with ethyl chloroacetate, followed by reactions with various aldehydes (S. Prasad, 2017).

  • Studies on indole alkaloids from marine bacteria such as Pantoea agglomerans have identified compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide. These studies focus on isolation and structure identification, providing valuable insights into the diverse structures and potential applications of indole derivatives (Chen Gang et al., 2013).

Biological Activity and Applications

  • Some derivatives related to N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide, like 2-oxyindolin-3-glyoxylic acid derivatives, are predicted and confirmed to have anxiolytic effects. The prediction was made using PASS software and confirmed experimentally using Vogel’s "conflict situation" method on rats (R. Lutsenko, Bobyrev, & Devyatkina, 2013).

  • The synthesis of 1,8-Naphthyridinyl-1,3,4-oxadiazoles, structurally similar to the chemical , and their characterization, including screening for antibacterial activity, shows the potential of such compounds in developing new antibacterial agents (K. Mogilaiah, Srinivas, & Sudhakar, 2004).

  • A regioselective synthesis approach has been utilized to create a series of 1,8-naphthyridine based 2-iminothiazolidin-4-one derivatives, showing potent antibacterial activity, illustrating the potential of these compounds in combating bacterial infections (Ramalingam Kundenapally, Domala, & Sreenivasulu, 2019).

properties

CAS RN

904514-73-4

Product Name

N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide

Molecular Formula

C30H22N4O3

Molecular Weight

486.531

IUPAC Name

N-[2-(1H-Indol-3-yl)-ethyl]-2-(8-oxo-8H-1,7b-diaza-benzo[e]acephenanthrylen-5-yloxy)-acetamide

InChI

InChI=1S/C30H22N4O3/c35-25(31-11-9-17-14-33-24-8-4-3-5-19(17)24)16-37-18-13-23-21-10-12-32-28-22-7-2-1-6-20(22)27(26(21)28)30(36)29(23)34-15-18/h1-8,10,12-15,32-33H,9,11,16H2,(H,31,35)

InChI Key

ICNCBDPYLFXHAK-UHFFFAOYSA-N

SMILES

O=C(NCCC1=CNC2=C1C=CC=C2)COC(C=C34)=CN=C3C(C5=C(C=CC=C6)C6=C7NC=CC4=C75)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ZINC08792229

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide
Reactant of Route 2
N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide
Reactant of Route 3
N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide
Reactant of Route 4
N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide

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